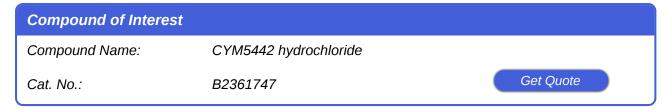


Brain Penetrance of CYM5442 Hydrochloride: A Technical Guide for CNS Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance of **CYM5442 hydrochloride**, a potent and selective sphingosine 1-phosphate receptor 1 (S1P1) agonist. Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the role of S1P1 signaling in the central nervous system (CNS).[1][2] This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental designs.

Quantitative Pharmacokinetic Data

CYM5442 hydrochloride demonstrates significant penetration into the central nervous system. A key study in C57Bl6 mice revealed a brain-to-plasma concentration ratio of approximately 13:1, indicating substantial accumulation in the brain tissue.[2] This high degree of brain penetrance suggests that CYM5442 can effectively reach its target receptors within the CNS to exert its pharmacological effects.[2]



Parameter	Value	Species	Dosing	Time Point	Reference
Brain Concentratio n	13.7 ± 2.9 μM	C57Bl6 Mice	10 mg/kg, i.p.	2 hours	[2]
Plasma Concentratio n	1.08 ± 0.3 μM	C57BI6 Mice	10 mg/kg, i.p.	2 hours	[2]
Brain-to- Plasma Ratio	~13:1	C57Bl6 Mice	10 mg/kg, i.p.	2 hours	[2]

Experimental Protocols

The assessment of CYM5442's brain penetrance has been conducted using established preclinical models and analytical techniques.

Pharmacokinetic Study in Mice

A foundational study to determine the brain exposure of CYM5442 utilized the following methodology:[2]

- Animal Model: C57Bl6 mice were used for the evaluation of brain exposure.
- Dosing: A single dose of 10 mg/kg of CYM5442 was administered via the intraperitoneal (i.p.)
 route.[2]
- Sample Collection: Blood and brain tissue were collected at the 2-hour post-administration time point to assess the concentration of the compound in both compartments.[2]
- Bioanalysis: An LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical method was developed and employed to quantify the levels of CYM5442 in plasma samples.[2]
- Ethical Considerations: All animal handling and procedures were conducted in accordance with standard operating procedures approved by the Institutional Animal Care and Use Committee (IACUC).[2]



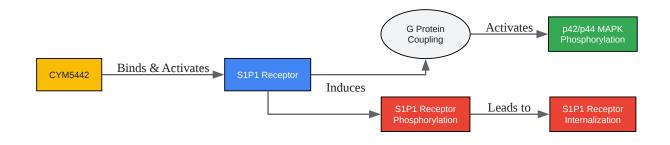
Traumatic Brain Injury (TBI) Model in Mice

In a therapeutic context, CYM5442 was evaluated in a model of traumatic brain injury with the following protocol:[3][4]

- Animal Model: A well-characterized model of TBI induced by controlled cortical impact was used.[4]
- Dosing Regimen: CYM5442 was administered intraperitoneally at doses of 0.3, 1, or 3 mg/kg.[3][4] The injections were given 30 minutes after the surgical procedure and continued for 7 consecutive days.[4]
- Outcome Measures: The study evaluated the effects of CYM5442 on neurological deficits, brain edema, and blood-brain barrier permeability.[3][4]

Visualizations: Pathways and Workflows Signaling Pathway of CYM5442

CYM5442 exerts its effects by selectively binding to and activating the S1P1 receptor, a G protein-coupled receptor. This activation triggers a cascade of intracellular signaling events, including the phosphorylation of p42/p44 MAPK (ERK1/2), which is crucial for various cellular processes.[1][2] The binding of CYM5442 also leads to the phosphorylation and subsequent internalization of the S1P1 receptor.[2][5]



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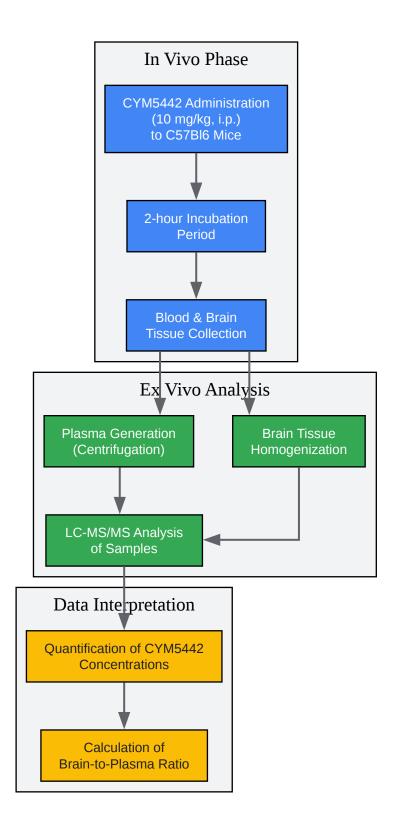
Caption: CYM5442 activates the S1P1 receptor, initiating downstream signaling.



Experimental Workflow for Brain Penetrance Assessment

The determination of CYM5442's brain-to-plasma ratio involves a systematic experimental process, from drug preparation and administration to tissue analysis and data calculation. This workflow ensures accurate and reproducible results for assessing CNS exposure.





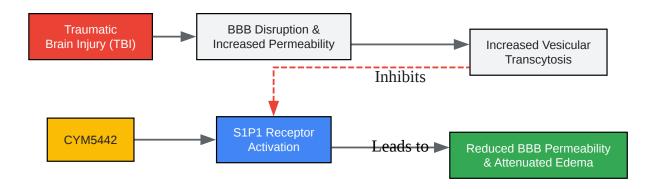
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Caption: Workflow for determining CYM5442 brain penetrance in mice.



Mechanism of BBB Protection in TBI

Recent studies suggest that CYM5442 can protect the integrity of the blood-brain barrier, particularly in the context of traumatic brain injury. The proposed mechanism involves the inhibition of vesicular transcytosis in cerebrovascular endothelial cells.[3][4]



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Caption: Proposed mechanism of CYM5442-mediated BBB protection in TBI.

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